1-(N-Diphenylacetamido)-2-butanol

Beschreibung

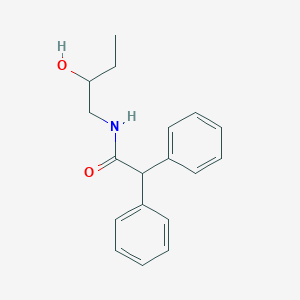

1-(N-Diphenylacetamido)-2-butanol is a substituted butanol derivative featuring a diphenylacetamide group attached to the nitrogen atom of the 2-butanol backbone. Its structure combines a polar alcohol group with lipophilic diphenyl moieties, suggesting unique solubility and reactivity profiles compared to simpler alcohols or acetamides .

Eigenschaften

CAS-Nummer |

130203-73-5 |

|---|---|

Molekularformel |

C18H21NO2 |

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

N-(2-hydroxybutyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |

InChI-Schlüssel |

KRWSLCYLYQEVCL-UHFFFAOYSA-N |

SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Kanonische SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Synonyme |

1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with similar backbones or substituents. Below is a detailed analysis:

1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol

- Structural Similarity : This compound replaces the phenyl groups in the diphenylacetamide moiety with 4-chlorophenyl groups.

- Lipophilicity: Chlorine atoms increase logP (lipophilicity), which could improve membrane permeability compared to the non-chlorinated parent compound. Synthetic Applications: The presence of halogens may make this derivative more reactive in cross-coupling reactions or as a precursor in organometallic synthesis .

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structural Divergence: While both compounds share a 2-butanol backbone, Bitertanol incorporates a biphenylyloxy group and a triazole ring instead of the diphenylacetamide group.

- Functional Implications: Bioactivity: Bitertanol is a known fungicide, suggesting that bulky aromatic substituents (e.g., biphenylyloxy) paired with heterocycles (triazole) enhance antifungal activity. This contrasts with 1-(N-Diphenylacetamido)-2-butanol, where the acetamide group may prioritize interactions with enzymes or receptors via hydrogen bonding.

2-(Diethylamino)-N,N-diphenyl Acetamide

- Backbone Modification: This compound replaces the 2-butanol group with a diethylamino substituent.

- Key Contrasts: Basicity: The diethylamino group introduces basicity (pKa ~10–11), enabling protonation at physiological pH, unlike the neutral alcohol group in this compound. Solubility: The amino group enhances water solubility, whereas the 2-butanol derivative may exhibit amphiphilic behavior due to its alcohol and aromatic groups .

Comparative Data Table

| Compound Name | Key Substituents | logP (Estimated) | Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | Diphenylacetamide, 2-butanol | ~3.5 | Alcohol, Amide | Synthetic intermediate, Drug precursor |

| 1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol | 4-Chlorophenyl, 2-butanol | ~4.2 | Alcohol, Amide, Halogen | Agrochemicals, Catalysis |

| Bitertanol | Biphenylyloxy, Triazole, 2-butanol | ~4.8 | Alcohol, Ether, Triazole | Fungicide |

| 2-(Diethylamino)-N,N-diphenyl Acetamide | Diethylamino, Diphenylacetamide | ~2.9 | Amine, Amide | Pharmaceuticals, Ligand design |

Research Implications and Limitations

- Synthetic Versatility: The diphenylacetamide group in this compound offers a platform for further functionalization, such as introducing halogens or heterocycles, to tune bioactivity or physical properties .

- Data Gaps : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the reviewed literature. Comparisons rely on structural extrapolation rather than empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.